molecular formula C20H18N4O B6549276 2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole CAS No. 1105233-09-7

2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole

Cat. No. B6549276
CAS RN: 1105233-09-7
M. Wt: 330.4 g/mol
InChI Key: POERLQISSLUZHS-VAWYXSNFSA-N
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Description

Synthesis Analysis

Synthesis analysis involves outlining the steps and conditions necessary to synthesize the compound from readily available starting materials. This often involves multiple steps, each with its own reagents and reaction conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. The type of reactions a compound participates in can often be predicted based on its functional groups .


Physical And Chemical Properties Analysis

This involves measuring properties such as boiling point, melting point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Synthesis of Other Compounds

This compound can be used in the synthesis of other complex compounds. For instance, it can be used in the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Construction of Metal–Organic Frameworks (MOFs)

The compound can be used in the construction of metal–organic frameworks (MOFs). MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .

Anticancer Research

The compound has potential applications in anticancer research. Some studies suggest that it could be developed as a potent anticancer drug in the future .

Biological Activities

Indole derivatives, which include this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Antimicrobial Potential

Some derivatives of the compound have shown good antimicrobial potential .

Proton Conduction Research

The compound can be used in proton conduction research. Proton conduction is the transfer of a proton from one site to another, via the Grotthuss mechanism, through hydrogen bonding networks, often facilitated by vehicular diffusion .

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This information can often be found in the compound’s Material Safety Data Sheet .

properties

IUPAC Name

3-[2-(2-methylbenzimidazol-1-yl)ethyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-15-21-17-9-5-6-10-18(17)24(15)14-13-19-22-20(25-23-19)12-11-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POERLQISSLUZHS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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